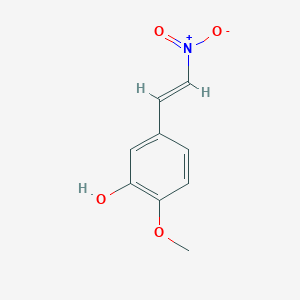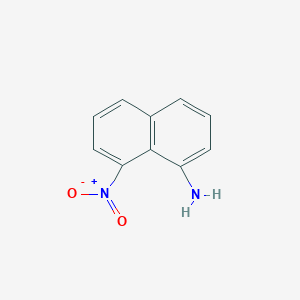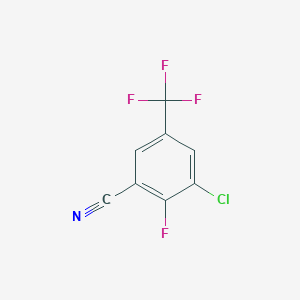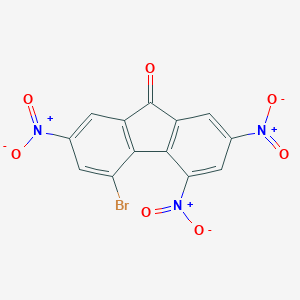
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one, commonly known as TNF or Bromofluorophenone, is a chemical compound that has been extensively studied for its uses in various scientific research applications. It is a derivative of fluorenone, which is a yellow crystalline solid that is used in the manufacture of dyes and pharmaceuticals. TNF is a pale yellow to orange crystalline powder that is soluble in organic solvents like acetone, ethanol, and methanol.
Wirkmechanismus
TNF modifies cysteine residues in proteins by forming covalent bonds with the thiol group of cysteine. This modification can result in changes in the structure and function of the protein, which can be studied using various biochemical and biophysical techniques. TNF has also been shown to modify other amino acid residues, such as histidine and lysine, although the mechanism of these modifications is not well understood.
Biochemische Und Physiologische Effekte
The modification of proteins by TNF can have a wide range of biochemical and physiological effects. For example, TNF has been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs and other xenobiotics. TNF has also been shown to inhibit the activity of proteins that are involved in the regulation of cell growth and proliferation, which can have implications for the development of cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TNF in lab experiments is its high reactivity and specificity for cysteine residues in proteins. This allows for precise modifications of proteins, which can be useful for studying their function and interactions. However, one limitation of using TNF is its potential toxicity, which can limit its use in certain applications. Additionally, the modification of proteins by TNF can be irreversible, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of TNF in scientific research. One area of interest is the development of new methods for the modification of proteins using TNF. This could involve the development of new reagents that are more selective or less toxic than TNF. Another area of interest is the study of the effects of TNF on the structure and function of proteins in living cells. This could involve the development of new imaging techniques that can visualize the modification of proteins by TNF in real-time. Overall, TNF has the potential to be a valuable tool for studying the structure and function of proteins, and its use in scientific research is likely to continue to grow in the future.
Synthesemethoden
The synthesis of TNF involves the reaction of 4-bromo-2,5,7-trinitrofluorenone with sodium hydroxide in ethanol. This reaction results in the formation of TNF, which is then purified by recrystallization. The yield of TNF is typically around 60-70%, and the purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
TNF has been widely used in scientific research for its ability to modify proteins and peptides. It is commonly used as a reagent for the modification of cysteine residues in proteins, which can be used to study the structure and function of proteins. TNF has also been used as a probe to study the interactions between proteins and other molecules, such as DNA and RNA.
Eigenschaften
CAS-Nummer |
903-53-7 |
|---|---|
Produktname |
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one |
Molekularformel |
C13H4BrN3O7 |
Molekulargewicht |
394.09 g/mol |
IUPAC-Name |
4-bromo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
InChI-Schlüssel |
DUPKPRYUZWXQTM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
903-53-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




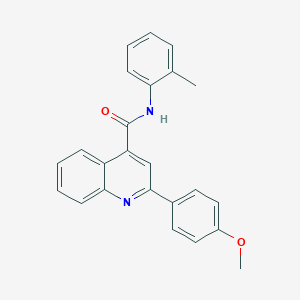
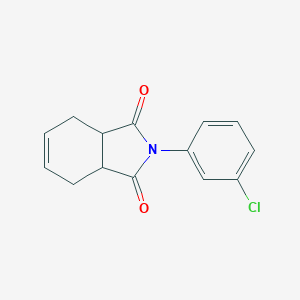
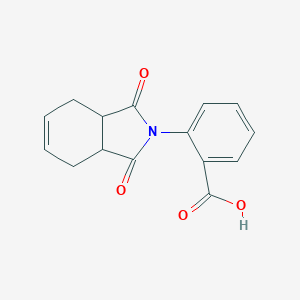
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
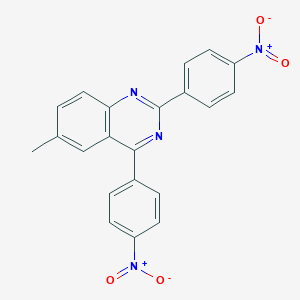
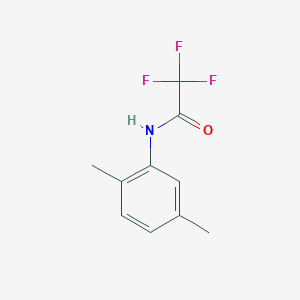
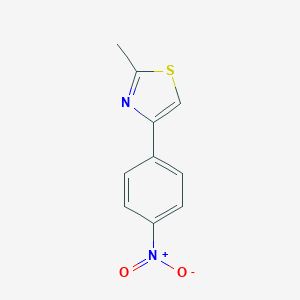
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

